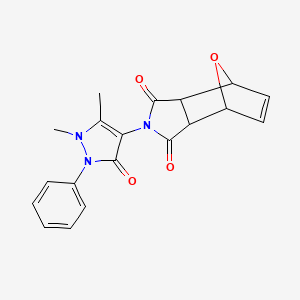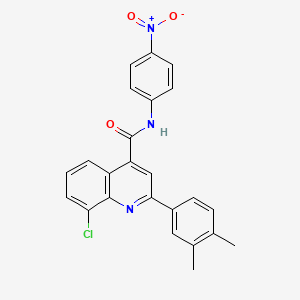![molecular formula C15H18NS+ B11513903 3,6-Dihydro-2H-spiro[[1,3]thiazolo[2,3-A]isoquinoline-5,1'-cyclopentan]-4-ylium](/img/structure/B11513903.png)
3,6-Dihydro-2H-spiro[[1,3]thiazolo[2,3-A]isoquinoline-5,1'-cyclopentan]-4-ylium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dihydro-2H-spiro[[1,3]thiazolo[2,3-A]isoquinoline-5,1’-cyclopentan]-4-ylium is a complex heterocyclic compound It features a spiro structure, which means that two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydro-2H-spiro[[1,3]thiazolo[2,3-A]isoquinoline-5,1’-cyclopentan]-4-ylium typically involves multi-step reactions. One common method starts with the preparation of the thiazoloisoquinoline core, followed by the introduction of the cyclopentan ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3,6-Dihydro-2H-spiro[[1,3]thiazolo[2,3-A]isoquinoline-5,1’-cyclopentan]-4-ylium can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide. These reactions typically require acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride. These reactions often require anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles. These reactions can occur under a variety of conditions, depending on the specific substituents involved.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
Scientific Research Applications
3,6-Dihydro-2H-spiro[[1,3]thiazolo[2,3-A]isoquinoline-5,1’-cyclopentan]-4-ylium has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Medicine: It has potential as a therapeutic agent, particularly in the treatment of diseases such as cancer or infectious diseases.
Industry: It can be used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3,6-Dihydro-2H-spiro[[1,3]thiazolo[2,3-A]isoquinoline-5,1’-cyclopentan]-4-ylium depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
3,6-Dihydro-2H-spiro[[1,3]thiazolo[2,3-A]isoquinoline-5,1’-cyclopentan]-4-ylium can be compared with other spiro compounds, such as spirooxindoles or spirocyclic lactams. These compounds share the spiro structure but differ in the specific rings and functional groups involved. The uniqueness of 3,6-Dihydro-2H-spiro[[1,3]thiazolo[2,3-A]isoquinoline-5,1’-cyclopentan]-4-ylium lies in its combination of a thiazoloisoquinoline core with a cyclopentan ring, which can confer unique chemical and biological properties.
List of Similar Compounds
- Spirooxindoles
- Spirocyclic lactams
- Spirocyclic pyrrolidines
- Spirocyclic piperidines
Properties
Molecular Formula |
C15H18NS+ |
|---|---|
Molecular Weight |
244.4 g/mol |
IUPAC Name |
spiro[3,6-dihydro-2H-[1,3]thiazolo[2,3-a]isoquinolin-4-ium-5,1'-cyclopentane] |
InChI |
InChI=1S/C15H18NS/c1-2-6-13-12(5-1)11-15(7-3-4-8-15)16-9-10-17-14(13)16/h1-2,5-6H,3-4,7-11H2/q+1 |
InChI Key |
KQYBLCNWVMHSOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC3=CC=CC=C3C4=[N+]2CCS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3'-(2-methoxyphenyl)-4-methyl-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11513829.png)
![6-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11513833.png)

![(5E)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B11513836.png)
![2-{[2-(Morpholin-4-yl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11513839.png)
![2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.7]dodecane-3-thione](/img/structure/B11513847.png)

![N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B11513865.png)
![ethyl 5-(acetyloxy)-6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11513866.png)
![5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11513868.png)
![5-(4-Ethoxy-phenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one](/img/structure/B11513876.png)
![4-[(3-Diethylamino-propylamino)-methylene]-2-(4-fluoro-phenyl)-5-propyl-2,4-dihydro-pyrazol-3-one](/img/structure/B11513879.png)
![5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2,1,3-benzoxadiazole](/img/structure/B11513886.png)
![5-{[(2-chlorophenoxy)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11513888.png)
